WAY-312491

Solubility Formulation In Vitro Assay

WAY-312491 is a high-purity research compound featuring a unique ortho-fluorophenyl and pyrrolidinylsulfonyl substitution pattern. This scaffold is essential for structure-activity relationship (SAR) studies on serotonin and dopamine receptors where receptor binding conformations and metabolic stability are critical parameters. Substituting a generic phenylpiperazine will invalidate your comparative data. Sourced rigorously and intended strictly for laboratory use in medicinal chemistry and neuropharmacology.

Molecular Formula C21H24FN3O3S
Molecular Weight 417.5 g/mol
CAS No. 609792-38-3
Cat. No. B3407236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-312491
CAS609792-38-3
Molecular FormulaC21H24FN3O3S
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C21H24FN3O3S/c22-19-5-1-2-6-20(19)23-13-15-24(16-14-23)21(26)17-7-9-18(10-8-17)29(27,28)25-11-3-4-12-25/h1-2,5-10H,3-4,11-16H2
InChIKeyICOYENDSFPJMSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(2-Fluorophenyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone (CAS 609792-38-3) Procurement and Research Baseline


(4-(2-Fluorophenyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone (CAS 609792-38-3), also designated WAY-312491, is a synthetic phenylpiperazine derivative characterized by a central methanone bridge linking a 2-fluorophenylpiperazine group to a para-pyrrolidin-1-ylsulfonylphenyl moiety [1]. Its molecular formula is C₂₁H₂₄FN₃O₃S with a molecular weight of 417.5 g/mol . The compound is commercially supplied as a high-purity research reagent intended for laboratory use in medicinal chemistry and neuropharmacology, particularly as a scaffold for developing ligands targeting central nervous system (CNS) receptors .

Why Generic Phenylpiperazine Scaffolds Cannot Replace (4-(2-Fluorophenyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone in Focused CNS Research


Generic phenylpiperazine derivatives are not functionally interchangeable with (4-(2-Fluorophenyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone due to the compound's unique combination of an ortho-fluorophenyl group and a para-pyrrolidinylsulfonylbenzoyl moiety. While phenylpiperazine itself is a common CNS-active scaffold, the specific substitution pattern on the target compound modulates key physicochemical and pharmacological properties critical for receptor selectivity and blood-brain barrier penetration [1]. The ortho-fluorine atom is known to enhance metabolic stability and influence receptor binding conformations, whereas the sulfonyl-pyrrolidine fragment contributes to solubility and may impart distinct GPCR signaling bias compared to simpler phenylpiperazine analogs lacking these features . Therefore, substituting a generic phenylpiperazine in a study designed around this specific compound would alter the intended SAR profile and could invalidate comparative analyses.

Quantitative Evidence for (4-(2-Fluorophenyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone: Comparative Data for Procurement Decisions


Solubility Profile: Quantified DMSO Solubility Compared to Related Phenylpiperazine Scaffolds

(4-(2-Fluorophenyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone demonstrates defined solubility in dimethyl sulfoxide (DMSO) of 50 mg/mL (119.76 mM) with ultrasonication required for dissolution [1]. This quantitative solubility value provides a benchmark for stock solution preparation and in vitro assay design. In contrast, the unsubstituted parent phenylpiperazine core (1-phenylpiperazine) has reported DMSO solubility of approximately 20-25 mg/mL under similar conditions, indicating that the specific substitution pattern of the target compound enhances organic solvent compatibility [2].

Solubility Formulation In Vitro Assay

Purity Specification: ≥98% Analytical Grade with Defined Storage Stability

The target compound is commercially supplied at a purity of ≥98% as determined by chromatographic analysis . This high purity specification is critical for structure-activity relationship (SAR) studies where impurities could confound binding or functional assay results. While many phenylpiperazine research reagents are offered at 95% purity, the ≥98% grade of this compound reduces the likelihood of off-target effects arising from contaminants. Additionally, the compound demonstrates defined storage stability: powder form stable at -20°C for extended periods; DMSO stock solutions stable at -80°C for up to 1 year .

Purity Quality Control Reproducibility

Optimal Application Scenarios for (4-(2-Fluorophenyl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone Based on Quantitative Evidence


CNS Receptor Ligand Screening and GPCR SAR Studies

The compound's structural features—specifically the ortho-fluorophenyl and pyrrolidinylsulfonyl groups—suggest utility as a privileged scaffold for probing serotonin (5-HT) and dopamine (D₂/D₃) receptor subtypes [1]. The defined DMSO solubility (50 mg/mL) enables high-concentration stock solutions for dose-response assays, while the ≥98% purity ensures that binding data (e.g., radioligand displacement) reflect true compound affinity [2]. This scaffold is suitable for exploring the impact of sulfonamide substitution on GPCR signaling bias compared to unsubstituted phenylpiperazine controls.

Metabolic Stability and BBB Penetration Optimization in Lead Series

The ortho-fluorine atom is known to enhance metabolic stability by reducing cytochrome P450-mediated oxidation, while the sulfonyl-pyrrolidine moiety may improve aqueous solubility and blood-brain barrier (BBB) penetration . Researchers can use this compound as a reference point for SAR campaigns aimed at balancing CNS exposure with metabolic half-life, comparing clearance rates and brain-to-plasma ratios against des-fluoro or des-sulfonyl analogs.

High-Purity Reference Standard for Analytical Method Development

With a certified purity of ≥98% and well-characterized physicochemical properties (molecular weight 417.5 g/mol, predicted boiling point 604.1±65.0 °C), this compound serves as an ideal reference standard for developing and validating HPLC/LC-MS methods used to analyze related phenylpiperazine derivatives or metabolites in biological matrices [3].

In Vitro Toxicology and Off-Target Selectivity Profiling

Given the potential for phenylpiperazine derivatives to interact with multiple aminergic GPCRs, this compound can be employed in broad-panel selectivity assays (e.g., CEREP, SafetyScreen44) to establish baseline off-target profiles. The high DMSO solubility facilitates testing at concentrations up to 100 µM without vehicle interference, enabling robust assessment of selectivity windows against primary targets .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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